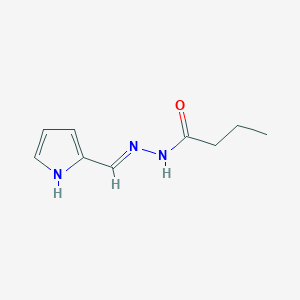
RIBONUCLEIC ACID, TRANSFER
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ribonucleic acid, transfer, commonly known as transfer ribonucleic acid, is a type of ribonucleic acid that plays a crucial role in protein synthesis. It functions as an adaptor molecule that translates the genetic code from messenger ribonucleic acid into the corresponding amino acids, which are then assembled into proteins. Transfer ribonucleic acid is found in the cytoplasm of cells and has a complex three-dimensional structure that allows it to carry specific amino acids to the ribosome during translation .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of transfer ribonucleic acid can be achieved through chemical synthesis and in vitro transcription. Chemical synthesis involves the stepwise addition of ribonucleotides to form the desired ribonucleic acid sequence. This method is suitable for producing short ribonucleic acid sequences. In vitro transcription, on the other hand, uses a DNA template and RNA polymerase to synthesize ribonucleic acid. This method is more efficient for producing longer ribonucleic acid sequences .
Industrial Production Methods: Large-scale production of transfer ribonucleic acid typically involves in vitro transcription due to its efficiency and scalability. The process includes the preparation of a DNA template, transcription using RNA polymerase, and purification of the resulting ribonucleic acid. High-performance liquid chromatography (HPLC) and liquid column chromatography are commonly used for purification .
化学反应分析
Types of Reactions: Transfer ribonucleic acid undergoes various chemical reactions, including hydrolysis, methylation, and oxidation. Hydrolysis can occur due to the presence of a reactive hydroxyl group in the ribose sugar, making ribonucleic acid prone to degradation. Methylation involves the addition of methyl groups to specific nucleotides, which can affect the stability and function of the ribonucleic acid. Oxidation can lead to the formation of reactive oxygen species that can damage the ribonucleic acid .
Common Reagents and Conditions: Common reagents used in these reactions include enzymes such as ribonucleases for hydrolysis, methyltransferases for methylation, and oxidizing agents for oxidation. Reaction conditions vary depending on the specific reaction but generally involve physiological pH and temperature .
Major Products: The major products formed from these reactions include shorter ribonucleic acid fragments from hydrolysis, methylated ribonucleic acid from methylation, and oxidized ribonucleic acid from oxidation .
科学研究应用
Transfer ribonucleic acid has numerous scientific research applications across various fields:
Chemistry: In chemistry, transfer ribonucleic acid is used to study the mechanisms of ribonucleic acid catalysis and the interactions between ribonucleic acid and other molecules. It serves as a model system for understanding the chemical properties of ribonucleic acid .
Biology: In biology, transfer ribonucleic acid is essential for understanding the process of translation and protein synthesis. It is also used to investigate the role of ribonucleic acid modifications in gene expression and regulation .
Medicine: In medicine, transfer ribonucleic acid is used in the development of ribonucleic acid-based therapeutics, such as ribonucleic acid interference (RNAi) and ribonucleic acid vaccines. These therapeutics have shown promise in treating various diseases, including viral infections and genetic disorders .
Industry: In industry, transfer ribonucleic acid is used in the production of ribonucleic acid-based products, such as ribonucleic acid probes and ribonucleic acid enzymes. These products have applications in diagnostics, biotechnology, and pharmaceuticals .
作用机制
Transfer ribonucleic acid exerts its effects by acting as an adaptor molecule during protein synthesis. It carries specific amino acids to the ribosome, where it pairs with the corresponding codon on the messenger ribonucleic acid through its anticodon loop. This pairing ensures the correct incorporation of amino acids into the growing polypeptide chain. The process is facilitated by aminoacyl-tRNA synthetases, which attach the appropriate amino acid to the transfer ribonucleic acid .
相似化合物的比较
- Messenger ribonucleic acid (mRNA)
- Ribosomal ribonucleic acid (rRNA)
- Small nuclear ribonucleic acid (snRNA)
- Micro ribonucleic acid (miRNA)
Comparison: Transfer ribonucleic acid is unique in its role as an adaptor molecule in protein synthesis. Unlike messenger ribonucleic acid, which carries genetic information from DNA to the ribosome, transfer ribonucleic acid does not encode proteins but instead facilitates their synthesis. Ribosomal ribonucleic acid forms the core of the ribosome and catalyzes peptide bond formation, while transfer ribonucleic acid delivers amino acids to the ribosome. Small nuclear ribonucleic acid and micro ribonucleic acid are involved in gene regulation and processing but do not directly participate in translation .
属性
CAS 编号 |
120991-82-4 |
|---|---|
分子式 |
C11H10BrNO |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



